molecular formula C9H12 B14526819 (1S)-1-Methyl-6-methylidenebicyclo[2.2.1]hept-2-ene CAS No. 62742-04-5

(1S)-1-Methyl-6-methylidenebicyclo[2.2.1]hept-2-ene

Cat. No.: B14526819
CAS No.: 62742-04-5
M. Wt: 120.19 g/mol
InChI Key: IZATWHYMVRPJSG-YGPZHTELSA-N
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Description

(1S)-1-Methyl-6-methylidenebicyclo[221]hept-2-ene is a bicyclic organic compound with a unique structure that includes a bicyclo[221]heptane framework

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S)-1-Methyl-6-methylidenebicyclo[2.2.1]hept-2-ene can be achieved through several methods. One common approach involves the use of photochemistry to access new building blocks via [2 + 2] cycloaddition . This method allows for the efficient and modular preparation of the compound, which can then be further derivatized through various transformations.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of these methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

(1S)-1-Methyl-6-methylidenebicyclo[2.2.1]hept-2-ene undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents to form corresponding epoxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into more saturated bicyclic structures.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and solvents to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield epoxides, while reduction can produce more saturated bicyclic compounds.

Scientific Research Applications

(1S)-1-Methyl-6-methylidenebicyclo[2.2.1]hept-2-ene has several scientific research applications, including:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound’s unique structure makes it a subject of interest in studies related to molecular interactions and biological activity.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug design and development.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which (1S)-1-Methyl-6-methylidenebicyclo[2.2.1]hept-2-ene exerts its effects involves interactions with molecular targets and pathways. These interactions can lead to various biological and chemical outcomes, depending on the context of its use. The specific molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1S)-1-Methyl-6-methylidenebicyclo[221]hept-2-ene is unique due to its specific bicyclic structure and the presence of a methylidene group

Properties

CAS No.

62742-04-5

Molecular Formula

C9H12

Molecular Weight

120.19 g/mol

IUPAC Name

(1S)-1-methyl-6-methylidenebicyclo[2.2.1]hept-2-ene

InChI

InChI=1S/C9H12/c1-7-5-8-3-4-9(7,2)6-8/h3-4,8H,1,5-6H2,2H3/t8?,9-/m1/s1

InChI Key

IZATWHYMVRPJSG-YGPZHTELSA-N

Isomeric SMILES

C[C@@]12CC(CC1=C)C=C2

Canonical SMILES

CC12CC(CC1=C)C=C2

Origin of Product

United States

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